CB1 Receptor Binding Affinity: 4-Cyanobutyl vs. 4-Pentenyl and Butyl Tail Groups
A systematic evaluation of 30 SCRAs demonstrated that compounds bearing a 4-cyanobutyl tail, like 4-Cyano mdmb-butinaca, exhibit a CB1 receptor binding affinity range (Ki) of 5.5–44 nM [1]. This is distinct from the affinity ranges of analogs with a 4-pentenyl tail (Ki = 0.72–25 nM) or a butyl tail (Ki = 3.1–163 nM) [1]. The data indicates that the 4-cyanobutyl tail is less favorable for CB1 binding than the 4-pentenyl group, but its range is narrower and more consistent than the broad range observed for the butyl tail, suggesting a more predictable interaction profile.
| Evidence Dimension | CB1 receptor binding affinity (Ki) based on tail group |
|---|---|
| Target Compound Data | Ki range = 5.5–44 nM for SCRAs with a 4-cyanobutyl tail |
| Comparator Or Baseline | 4-pentenyl tail SCRAs: Ki range = 0.72–25 nM; Butyl tail SCRAs: Ki range = 3.1–163 nM |
| Quantified Difference | The 4-cyanobutyl tail group exhibits a 7.6-fold to 1.8-fold lower affinity than the 4-pentenyl tail group, and a narrower affinity range compared to the butyl tail group (44 nM vs. 163 nM upper bound). |
| Conditions | Competitive radioligand binding assay against human CB1 receptor |
Why This Matters
This quantifies the expected binding affinity range, differentiating it from the more potent 4-pentenyl analogs and the more variable butyl analogs, which is critical for selecting the appropriate compound for receptor binding studies or method development.
- [1] Pike, E., Grafinger, K.E., Cannaert, A., et al. (2021). Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists... Part I—Synthesis, analytical characterization, and binding affinity for human CB1 receptors. Drug Testing and Analysis, 13(7), 1383-1401. View Source
